

# Comparative Analysis of Somatostatin Receptor 4 (SSTR4) Agonist Potency

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of various agonists for the Somatostatin Receptor 4 (SSTR4), a promising therapeutic target for a range of conditions including pain, inflammation, and central nervous system disorders.[1][2][3] The data presented is compiled from publicly available experimental findings to aid in the evaluation and selection of compounds for further research and development.

# **Overview of SSTR4 Agonists**

SSTR4 is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[4][5] The development of selective SSTR4 agonists is a key area of interest for therapeutic intervention. This guide focuses on a selection of peptide and non-peptide agonists, detailing their binding affinities and functional potencies.

# **Quantitative Comparison of SSTR4 Agonist Potency**

The following table summarizes the potency of various SSTR4 agonists, expressed as EC50 or Ki values, derived from functional and binding assays. Lower values indicate higher potency.



Agonist	Agonist Type	Assay Type	Species	Potency (EC50/Ki)	Reference
J-2156	Small Molecule	cAMP Functional Assay	Human	8.0 nM (EC50)	
J-2156	cAMP Functional Assay	Rat	5.0 nM (EC50)		
J-2156	[35S]GTPyS Binding Assay	CHO Cells	~20 nM (EC50)	_	
NNC 26-9100	Small Molecule	[35S]GTPyS Binding Assay	CHO Cells	~80 nM (EC50)	
Compound 1	Pyrrolo- pyrimidine	[35S]GTPyS Binding Assay	CHO Cells	75 nM (EC50)	
Compound 2	Pyrrolo- pyrimidine	[35S]GTPyS Binding Assay	CHO Cells	28 nM (EC50)	
Compound 3	Pyrrolo- pyrimidine	[35S]GTPyS Binding Assay	CHO Cells	16 nM (EC50)	
Compound 4	Pyrrolo- pyrimidine	[35S]GTPyS Binding Assay	CHO Cells	24 nM (EC50)	
C1	Pyrrolo- pyrimidine	[35S]GTPyS Binding Assay	CHO Cells	37 nM (EC50)	
C2	Pyrrolo- pyrimidine	[35S]GTPyS Binding Assay	CHO Cells	66 nM (EC50)	•

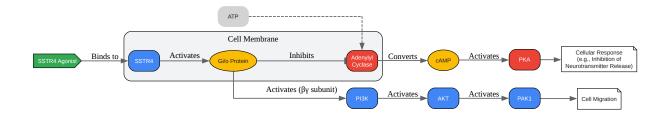


C3	Pyrrolo- pyrimidine	[35S]GTPyS Binding Assay	CHO Cells	149 nM (EC50)
C4	Pyrrolo- pyrimidine	[35S]GTPyS Binding Assay	CHO Cells	70 nM (EC50)
Fj1	Venom- derived Peptide	GαoA Dissociation Assay	Human	~10 nM (EC50)
TT-232	Heptapeptide	Not Specified	Not Specified	Low Potency
Somatostatin- 14	Endogenous Peptide	Radioligand Binding	Human	1.4 nM (IC50)
Somatostatin- 28	Endogenous Peptide	Radioligand Binding	Human	6.7 nM (IC50)
L-803,087	Small Molecule	Not Specified	Not Specified	Dose- dependent effects
Octreotide	Somatostatin Analog	Radioligand Binding	Human	Low Affinity

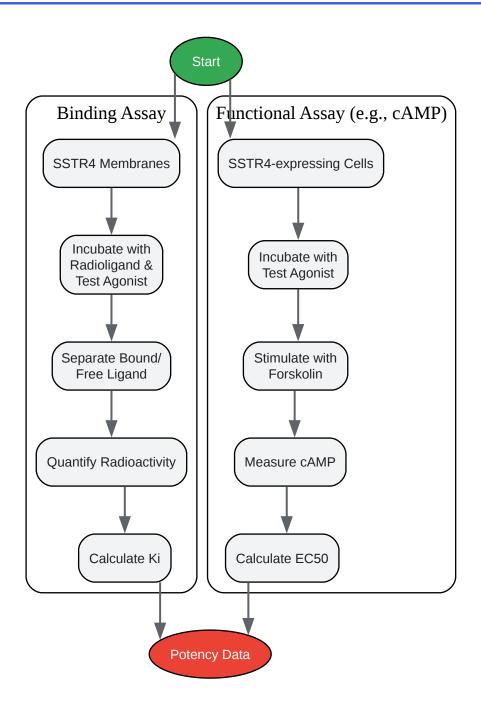
# **SSTR4 Signaling Pathway**

Activation of SSTR4 by an agonist leads to the dissociation of the G-protein subunits, initiating downstream signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Another reported pathway involves the PI3 kinase/AKT/PAK1 signaling cascade.









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